molecular formula C14H19N3O2S B4672064 1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4672064
M. Wt: 293.39 g/mol
InChI Key: YMSRYUPVDNKIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring with a sulfonamide group

Preparation Methods

The synthesis of 1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. Common synthetic routes include:

    Step 1 Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Step 2 Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., NaOH). Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or amines from reduction.

Scientific Research Applications

1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction or metabolic pathways, depending on the specific biological target.

Comparison with Similar Compounds

1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Methyl-4-(4-{[4-(4-methylphenoxy)phenyl]sulfonyl}phenoxy)benzene: Used in various chemical syntheses and industrial applications.

    4’-Methylacetophenone: Commonly used in the synthesis of pharmaceuticals and fragrances.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines.

Properties

IUPAC Name

1-methyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-14(12-7-5-11(2)6-8-12)16-20(18,19)13-9-15-17(3)10-13/h5-10,14,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRYUPVDNKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE
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